molecular formula C27H23N3O3S B2935076 3-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 938810-89-0

3-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2935076
CAS No.: 938810-89-0
M. Wt: 469.56
InChI Key: QQYWTJIGURHMAY-UHFFFAOYSA-N
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Description

The compound 3-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one (molecular formula: C₂₈H₂₅N₃O₃S) features a quinazolin-4-one core substituted at positions 2 and 2. The 3-position is occupied by a 4-methoxyphenylmethyl group, while the 2-position contains a sulfanyl moiety linked to a 5-methyl-2-phenyl-1,3-oxazol-4-ylmethyl substituent.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-18-24(28-25(33-18)20-8-4-3-5-9-20)17-34-27-29-23-11-7-6-10-22(23)26(31)30(27)16-19-12-14-21(32-2)15-13-19/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYWTJIGURHMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the quinazolinone core, followed by the introduction of the oxazole and sulfanyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

3-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The quinazolin-4-one scaffold is shared among several analogs, but substituent variations critically influence properties:

Compound Substituents Key Features
Target Compound 3-(4-Methoxyphenyl)methyl; 2-(5-methyl-2-phenyloxazol-4-ylmethyl)sulfanyl Enhanced metabolic stability due to oxazole; electron-donating methoxy group
3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one 3-(3-Methoxyphenyl); 2-methylsulfanyl Simpler sulfanyl group; lacks oxazole; reported analgesic activity
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one 3-Phenyl; 2-(3-chloro-4-methylphenyl-oxoethyl)sulfanyl Chloro and methyl groups increase lipophilicity; potential cytotoxicity
3-(4-Methoxyphenyl)-2-(cinnamylsulfanyl)quinazolin-4(3H)-one 3-(4-Methoxyphenyl); 2-(cinnamylsulfanyl) Flexible allyl chain may reduce crystallinity; π-π stacking interactions

Pharmacological and Physicochemical Properties

  • Bioactivity :
    • The target’s oxazole group may enhance kinase inhibition compared to thiadiazole (e.g., ) or triazole (e.g., ) analogs.
    • Methoxyphenyl groups improve membrane permeability via electron-donating effects .
  • Stability and Solubility :
    • The oxazolylmethylsulfanyl group in the target compound likely improves metabolic stability over methylsulfanyl derivatives (e.g., ).
    • Chloro substituents (e.g., ) increase lipophilicity but may reduce aqueous solubility.

Crystallographic and Interaction Analysis

  • Intermolecular Interactions :
    • Methoxyphenyl groups participate in π-π stacking (centroid distances ~3.6 Å) and hydrogen bonding (N–H⋯O), as seen in .
    • Oxazole rings may engage in dipole-dipole interactions, enhancing crystal packing .

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